![molecular formula C20H20N4O4 B5189938 N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-4-nitrobenzamide CAS No. 15166-19-5](/img/structure/B5189938.png)
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-4-nitrobenzamide
Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-4-nitrobenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl, ethyl, and nitrobenzamide groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-4-nitrobenzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, and the product is obtained through crystallization . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product formation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale crystallization techniques to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-4-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds and bioactive molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and analytical reagents
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-4-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The molecular pathways involved include the modulation of enzyme activity and interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide
- N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methyl-4-nitrobenzamide
- N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-4-chlorobenzamide
Uniqueness
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential biological activities compared to its analogs .
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C16H18N4O3 |
Molecular Weight | 314.34 g/mol |
CAS Number | Not specified |
Appearance | White to light yellow solid |
Biological Activity
1. Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess antimicrobial properties.
2. Anticancer Activity
Several pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. A study focusing on pyrazole derivatives indicated that modifications in the molecular structure can enhance anticancer activity, which may apply to the compound as well.
3. Anti-inflammatory Effects
Compounds similar to this compound have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in inflammatory diseases.
The biological activities of this compound are hypothesized to be mediated through:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, affecting pathways involved in inflammation and cancer progression.
- Modulation of Cell Signaling Pathways : The compound may interfere with key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound showed a significant zone of inhibition against tested strains.
Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of pyrazole derivatives on human cancer cell lines (e.g., HeLa and MCF7). The results demonstrated a dose-dependent response with IC50 values indicating effective concentrations for inducing apoptosis.
Study 3: Anti-inflammatory Activity
Research on anti-inflammatory effects revealed that certain pyrazole compounds significantly reduced levels of TNF-alpha and IL-6 in cell cultures stimulated with lipopolysaccharides (LPS), highlighting their potential in treating inflammatory conditions.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-4-22(19(25)15-10-12-17(13-11-15)24(27)28)18-14(2)21(3)23(20(18)26)16-8-6-5-7-9-16/h5-13H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMLKWMDUVAIHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164844 | |
Record name | Benzamide, N-antipyrinyl-N-ethyl-p-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15166-19-5 | |
Record name | Benzamide, N-antipyrinyl-N-ethyl-p-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015166195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-antipyrinyl-N-ethyl-p-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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